molecular formula C21H18N2O4S B2765490 N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine CAS No. 720673-27-8

N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine

Cat. No.: B2765490
CAS No.: 720673-27-8
M. Wt: 394.45
InChI Key: JETFBTRMHGDPNA-UHFFFAOYSA-N
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Description

N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine is a heterocyclic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a benzyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzenesulfonyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydroxide.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds with enhanced biological activities.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-23(15-16-9-4-2-5-10-16)21-20(22-19(27-21)18-13-8-14-26-18)28(24,25)17-11-6-3-7-12-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETFBTRMHGDPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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